Methyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
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Overview
Description
Methyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodine atom at the 5-position, a trifluoroethyl group at the 1-position, and a carboxylate ester group at the 3-position of the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced at the 5-position of the pyrazole ring through an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.
Esterification: The carboxylate ester group can be formed through the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the trifluoroethyl group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced pyrazole derivatives.
Hydrolysis Products: Hydrolysis of the ester group forms the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: It can be used in biological studies to investigate the effects of pyrazole derivatives on various biological targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties due to the presence of the trifluoroethyl group.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure with a bromine atom instead of iodine.
Methyl 5-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure with a chlorine atom instead of iodine.
Methyl 5-fluoro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure with a fluorine atom instead of iodine.
Uniqueness
Methyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The trifluoroethyl group also imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various research applications.
Properties
IUPAC Name |
methyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2O2/c1-15-6(14)4-2-5(11)13(12-4)3-7(8,9)10/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPKJLNNEUFLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)I)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.